3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole

Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

This compound is a low-molecular-weight (207.27 g/mol) heterocyclic building block combining an azetidine, a 1,2,4-oxadiazole, and a cyclopentyl substituent. Its calculated LogP (1.7) and tPSA (51 Ų) are optimal for CNS drug-likeness. With a secondary amine handle, it is ideal for constructing proprietary screening libraries targeting CNS-penetrant small molecules. The unique methylene-linked cyclopentyl pharmacophore makes it a critical tool for SAR studies, especially when compared to its direct-bond and cyclobutyl analogs. It is supplied as a high-purity fragment or building block for medicinal chemistry.

Molecular Formula C11H17N3O
Molecular Weight 207.27 g/mol
CAS No. 1783783-27-6
Cat. No. B1471292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole
CAS1783783-27-6
Molecular FormulaC11H17N3O
Molecular Weight207.27 g/mol
Structural Identifiers
SMILESC1CCC(C1)C2=NC(=NO2)CC3CNC3
InChIInChI=1S/C11H17N3O/c1-2-4-9(3-1)11-13-10(14-15-11)5-8-6-12-7-8/h8-9,12H,1-7H2
InChIKeyMANQYZYELXZSDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole (CAS 1783783-27-6): A Specialized Heterocyclic Building Block for Fragment-Based Discovery and CNS Library Design


3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole is a synthetic, low-molecular-weight (207.27 g/mol) heterocyclic compound combining an azetidine ring, a 1,2,4-oxadiazole core, and a cyclopentyl substituent [1]. The molecular formula is C11H17N3O, and it features a topological polar surface area (tPSA) of 51 Ų and a calculated partition coefficient (XLogP3-AA) of 1.7, properties commonly associated with central nervous system (CNS) drug-likeness [1]. As a 'building block' or 'screening compound,' it is primarily supplied to medicinal chemistry groups for the construction of lead-like libraries, particularly those targeting CNS-penetrant small molecules, rather than being an advanced lead with a defined pharmacological profile [2].

The Procurement Risk in Oxadiazole-Azetidine Screening Libraries: Why 3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole Cannot Be Replaced by Generic 'In-Class' Analogs


A critical barrier to producing a traditional evidence guide is the near-complete absence of public, peer-reviewed biological data for this specific CAS number. The available record from authoritative chemical databases (e.g., PubChem) contains no bioassay results [1]. Consequently, a direct, quantitative comparison to establish its biological superiority over close analogs like 3-(Azetidin-3-yl)-5-cyclopentyl-1,2,4-oxadiazole (CAS 1781587-29-8) or 3-(Azetidin-3-ylmethyl)-5-cyclobutyl-1,2,4-oxadiazole (CAS 1784672-78-1) is not feasible from public sources. The primary risk in substituting this compound with a generic 'in-class' alternative lies in the disruption of structure-activity relationships (SAR) within a proprietary screening cascade. Its unique combination of the cyclopentyl ring and the methylene-linked azetidine creates a distinct 3D pharmacophore whose specific physicochemical and conformational properties—such as its precise LogP, tPSA, and molecular flexibility—cannot be replicated by analogs with different ring sizes or linker spacings, even if they belong to the same general chemical class [2]. This guide therefore clarifies the current evidence gap and identifies the specific types of studies that would be necessary to differentiate it from its alternatives.

Quantitative Differentiation Evidence for 3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole (CAS 1783783-27-6) vs. In-Class Analogs


Physicochemical and Drug-Likeness Profile Benchmarking Against Key Analogs

This evidence item is classified as a cross-study comparable analysis based on computed physicochemical properties. The target compound is compared to its closest analog (CAS 1781587-29-8, lacking the methylene linker) and a cyclobutyl analog (CAS 1784672-78-1). The presence of the methylene linker and the cyclopentyl ring in the target compound distinguishes it by conferring a specific conformational flexibility and lipophilicity profile, but no experimental binding or cellular assay data is publicly available to confirm a biological advantage [1]. The reported logP (XLogP3-AA=1.7) and tPSA (51 Ų) place it in a favorable region for CNS drug-likeness, a property that is highly sensitive to small structural changes [2].

Medicinal Chemistry Fragment-Based Drug Design CNS Drug Discovery

Structural Differentiation: The Impact of the Methylene Linker on Conformational Space

This is a class-level inference. The key structural difference between the target compound and its direct analog, 3-(Azetidin-3-yl)-5-cyclopentyl-1,2,4-oxadiazole, is the methylene bridge (-CH2-) separating the oxadiazole ring from the azetidine. In structure-activity relationship (SAR) studies on azetidinyl oxadiazoles as mGluR5 modulators, subtle changes to the linker and substitution pattern led to a complete 'activity switch' between positive and negative allosteric modulation [1]. While the target compound was not tested in that study, the precedent strongly demonstrates that the placement and spacing of the azetidine relative to the oxadiazole core is a critical determinant of biological activity, making the methylene-linked version a distinct chemical entity for SAR exploration.

Structure-Activity Relationship (SAR) Medicinal Chemistry Conformational Analysis

Screening Collection Uniqueness Analysis against Azetidine-Oxadiazole Analogs

This evidence item is a class-level inference based on the compound's fit within a rationally designed CNS-focused library. The publication on azetidine-based scaffolds highlights the value of such building blocks for creating CNS-directed libraries [1]. The target compound's specific combination of a five-membered cyclopentyl ring and a methylene-linked azetidine gives it a unique three-dimensional shape compared to analogs with cyclopropyl (CAS 1340448-96-7), cyclobutyl (CAS 1784672-78-1), or linear propyl (CAS 1780885-00-8) substitutions. This different shape vectors are critical for exploring binding pockets, though quantitative comparative binding data against these exact analogs is not publicly available.

Screening Library Design Chemoinformatics Drug Discovery

Recommended Application Scenarios for Procuring 3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole (CAS 1783783-27-6) Based on Current Evidence


Fragment-Based Lead Generation and Library Assembly

Given its low molecular weight (<210 Da), favorable computed CNS drug-like properties (LogP 1.7, tPSA 51 Ų), and the presence of a secondary amine as a synthetic handle for further derivatization, this compound is best positioned as a fragment or building block. Procurement is advisable when the goal is to construct a new, proprietary library of oxadiazole-azetidine compounds for primary screening against targets where such scaffolds have shown activity, such as GPCRs or CNS enzymes [1]. It is not yet suited for direct in vivo studies due to the lack of a defined pharmacokinetic profile.

Exploring Linker-Dependent SAR Around a CNS Pharmacophore

For teams optimizing a hit compound that features an azetidine or a 1,2,4-oxadiazole, this compound serves as a unique tool to investigate the impact of a cyclopentyl substituent and an unsubstituted methylene linker on target affinity and functional activity. The precedent from mGluR5 PAM/NAM research shows that such structural variations can drastically alter a compound's functional outcome [2]. Pairing this compound in a small SAR panel with the direct-bond analog (CAS 1781587-29-8) and the cyclobutyl analog (CAS 1784672-78-1) is its most scientifically defensible application.

Computational Drug Discovery and Model Validation

The compound's low conformational complexity (3 rotatable bonds) makes it a suitable candidate for computational chemistry studies, including docking, molecular dynamics simulations, and free energy perturbation calculations. Its distinct structure, when compared to analogs, can be used to validate in silico models that predict binding poses or affinity differences within an oxadiazole series, thereby guiding the synthesis of more complex, patented analogs.

As a 'Minimum Viable Product' for a Chemical Biology Probe Project

If the biological target of interest has a known affinity for simple azetidine or oxadiazole fragments, this compound, with its high purity and well-characterized structure, can be used as an early chemical probe in biophysical assays (e.g., SPR, ITC, or X-ray crystallography) to confirm target engagement by this specific chemotype. This represents a low-cost entry point to validate the scaffold before committing to a full lead optimization program.

Quote Request

Request a Quote for 3-(Azetidin-3-ylmethyl)-5-cyclopentyl-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.